Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a quinoline core fused with a thiazole ring via a carbamoyl linkage, terminated by an ethyl acetate group. Its molecular formula is CₙHₘN₃O₅S (exact formula unspecified in evidence), with a molecular weight approximating 429.49 g/mol based on a structurally similar analog .
Properties
Molecular Formula |
C17H15N3O5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H15N3O5S/c1-2-25-12(21)7-9-8-26-17(18-9)20-16(24)13-14(22)10-5-3-4-6-11(10)19-15(13)23/h3-6,8H,2,7H2,1H3,(H,18,20,24)(H2,19,22,23) |
InChI Key |
MNYHYYIRRXBEKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The quinoline core is synthesized via the Gould-Jacobs reaction, which involves cyclocondensation of N-alkyl anthranilic acid derivatives with β-ketoesters. For example, N-methyl anthranilic acid reacts with ethyl acetoacetate under acidic conditions to yield 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Procedure :
Demethylation and Functionalization
For the non-methylated derivative, demethylation is achieved using hydrobromic acid (48%) at reflux. Subsequent esterification with thionyl chloride and ethanol provides the ethyl ester intermediate.
Synthesis of the Thiazole-Ester Fragment
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction, which combines α-halo ketones with thioamides. For this compound:
- React ethyl 2-chloroacetoacetate (5 mmol) with thiourea (5.5 mmol) in ethanol at 80°C for 4 hours.
- Neutralize with sodium bicarbonate and extract with dichloromethane to isolate ethyl (2-amino-1,3-thiazol-4-yl)acetate (yield: 65%).
Key Data :
Amide Bond Formation
Carbodiimide-Mediated Coupling
The quinoline carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled to the thiazole-ester amine:
- Dissolve 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.2 eq) in anhydrous DMF.
- Add EDC (1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) at 0°C.
- Stir for 30 minutes, then add ethyl (2-amino-1,3-thiazol-4-yl)acetate (1 eq).
- React at room temperature for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane) to obtain the target compound (yield: 58–63%).
Optimization Notes :
- Coupling Agents : EDC/HOBt outperforms DCC due to reduced side reactions.
- Solvent : DMF or THF preferred for solubility.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines Gould-Jacobs cyclization and Hantzsch thiazole formation in a single vessel:
Solid-Phase Synthesis
Recent advancements utilize resin-bound intermediates to simplify purification:
- Anchor 4-hydroxy-2-oxoquinoline-3-carboxylic acid to Wang resin via ester linkage.
- Couple with ethyl (2-amino-1,3-thiazol-4-yl)acetate using EDC/HOBt.
- Cleave from resin with TFA/water (95:5) (yield: 70%).
Critical Analysis of Methodologies
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt coupling | 58–63 | ≥95 |
| One-pot sequential | 48 | 90 |
| Solid-phase synthesis | 70 | 98 |
Challenges and Solutions
- Quinoline Oxidation : The 1,2-dihydroquinoline system is prone to oxidation. Use of inert atmospheres (N₂/Ar) and antioxidants (BHT) mitigates degradation.
- Thiazole Ring Instability : Acidic conditions during coupling may hydrolyze the thiazole. Buffering at pH 7–8 with NaHCO₃ improves stability.
Scalability and Industrial Applications
Patent US8987299B2 highlights kilogram-scale production using continuous flow reactors:
- Pump quinoline carboxylic acid and EDC/HOBt in THF through a heated reactor (40°C, residence time: 30 min).
- Introduce thiazole-ester amine stream post-activation.
- Achieves 85% conversion with >99% purity after crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiazole ring can bind to enzyme active sites, inhibiting their activity. These interactions result in the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Frameworks
Quinoline-Thiazole Hybrids
- Molecular Weight: 429.49 g/mol (vs. ~409–420 g/mol for the target compound, assuming similar substituents). Biological Implications: Increased steric bulk may alter binding affinity to biological targets like kinases or DNA topoisomerases.
Coumarin-Thiazole Derivatives
- Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate Structural Contrast: Replaces the quinoline core with a coumarin (chromen-2-one) system. The coumarin’s planar structure facilitates intercalation with DNA or binding to hydrophobic enzyme pockets . Molecular Weight: ~250–300 g/mol (lighter than the target compound), suggesting faster metabolic clearance .
Triazole and Pyrazole Derivatives
- Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate Core Heterocycle: A 1,2,4-triazole ring replaces the thiazole, introducing additional nitrogen atoms that enhance polarity and hydrogen-bond acceptor capacity . Biological Activity: Reported as a broad-spectrum agent with anticarcinogenic and antiviral properties, likely due to the triazole’s ability to mimic purine/pyrimidine bases .
Functional Group Variations
Ester Modifications
- Ethyl 2-[5-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]-2-hydroxyacetate Key Feature: A hydroxyacetate group adjacent to the triazole ring increases hydrophilicity, contrasting with the target compound’s non-hydroxylated ethyl acetate moiety . Impact on Reactivity: The hydroxyl group may participate in intramolecular hydrogen bonding, stabilizing the molecule in aqueous environments .
Amide Linkages
- Ethyl 2-(2-benzyloxycarbonylaminothiazol-4-yl) acetate Substituent Variation: A benzyloxycarbonylamino group replaces the quinoline-derived carbamoyl group, significantly altering electronic properties (e.g., electron-withdrawing effect) and steric profile . Synthetic Utility: This derivative is a common intermediate in peptide-mimetic drug design, whereas the target compound’s quinoline-thiazole hybrid may target nucleic acid-associated proteins .
Pharmacokinetic and Physicochemical Properties
Biological Activity
Overview
Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that exhibits significant biological activity. This compound, characterized by a quinoline moiety and a thiazole ring, has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly cancer and microbial infections.
- Molecular Formula : C17H15N3O5S
- Molecular Weight : 373.4 g/mol
- IUPAC Name : Ethyl 2-[2-[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting its structure and function, which can lead to cell death.
- Enzyme Inhibition : The thiazole ring is capable of binding to enzyme active sites, inhibiting their activity and thus affecting various biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. For example:
- Cell Line Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). A derivative of this compound showed an IC50 value of 1.2 µM against MCF-7 cells, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.
- Mechanism : The mechanism may involve disruption of bacterial DNA or inhibition of essential enzymes involved in bacterial metabolism.
Research Findings and Case Studies
Q & A
Basic: What are optimized synthetic routes for Ethyl (2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate?
Methodological Answer:
The synthesis typically involves two key steps:
Formation of the thiazole-acetate core : React benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in ethanol under reflux to generate the 1,3-thiazol-4-yl acetate scaffold .
Coupling with the quinolinone moiety : Use a carbonyl linker to conjugate the thiazole intermediate with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This step may require activating agents like EDCI/HOBt or DCC for amide bond formation .
Critical Note : Adjust reaction times (e.g., 1–6 hours) and solvent polarity (ethanol vs. DMF) to optimize yields. Monitor purity via TLC (silica gel, EtOAc/hexane) and confirm structures using -NMR and elemental analysis (deviation <0.4% for C, H, N) .
Advanced: How can hydrogen-bonding networks in the crystal structure of this compound inform solubility and stability?
Methodological Answer:
X-ray crystallography (using SHELXL ) reveals intermolecular interactions critical for stability:
- Key hydrogen bonds : O–H···O and N–H···O bonds between the quinolinone’s hydroxyl/carbonyl groups and adjacent thiazole N–H donors stabilize the lattice .
- Torsional angles : The ester group’s orthogonal orientation relative to the quinolinone plane (C7–C8–C10–C11 torsion angle: ~90.8°) reduces steric strain, enhancing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
